Cas no 913832-01-6 ((3R,5R)-1-benzylpiperidine-3,5-diol)
(3R,5R)-1-benzylpiperidine-3,5-diol Chemical and Physical Properties
Names and Identifiers
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- (3R,5R)-1-benzylpiperidine-3,5-diol
- trans-1-Benzyl-piperidine-3,5-diol
- (3r,5r)-1-benzyl-piperidine-3,5-diol
- 1-Benzylpiperidine-3alpha,5beta-diol
- AT24410
- Rel-(3R,5R)-1-benzylpiperidine-3,5-diol
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- MDL: MFCD32664144
- Inchi: 1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m1/s1
- InChI Key: ARTDOWDQPXVXAF-VXGBXAGGSA-N
- SMILES: O[C@H]1CN(CC2C=CC=CC=2)C[C@@H](C1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 182
- XLogP3: 0.7
- Topological Polar Surface Area: 43.7
(3R,5R)-1-benzylpiperidine-3,5-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1130122-500mg |
trans-1-Benzyl-piperidine-3,5-diol |
913832-01-6 | 95% | 500mg |
$1115 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1130122-250mg |
trans-1-Benzyl-piperidine-3,5-diol |
913832-01-6 | 95% | 250mg |
$610 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1130122-1g |
trans-1-Benzyl-piperidine-3,5-diol |
913832-01-6 | 95% | 1g |
$2105 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1130122-5g |
trans-1-Benzyl-piperidine-3,5-diol |
913832-01-6 | 95% | 5g |
$7705 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1130122-50mg |
trans-1-Benzyl-piperidine-3,5-diol |
913832-01-6 | 95% | 50mg |
$255 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1130122-100mg |
trans-1-Benzyl-piperidine-3,5-diol |
913832-01-6 | 95% | 100mg |
$370 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1130122-100mg |
trans-1-Benzyl-piperidine-3,5-diol |
913832-01-6 | 95% | 100mg |
$370 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130122-250mg |
trans-1-Benzyl-piperidine-3,5-diol |
913832-01-6 | 95% | 250mg |
$610 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130122-500mg |
trans-1-Benzyl-piperidine-3,5-diol |
913832-01-6 | 95% | 500mg |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130122-1g |
trans-1-Benzyl-piperidine-3,5-diol |
913832-01-6 | 95% | 1g |
$2105 | 2024-07-28 |
(3R,5R)-1-benzylpiperidine-3,5-diol Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on (3R,5R)-1-benzylpiperidine-3,5-diol
Recent Advances in the Study of (3R,5R)-1-benzylpiperidine-3,5-diol (CAS: 913832-01-6)
The compound (3R,5R)-1-benzylpiperidine-3,5-diol (CAS: 913832-01-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral piperidine derivative has been the subject of several studies aimed at elucidating its pharmacological properties, synthetic pathways, and mechanisms of action. This research brief synthesizes the latest findings on this compound, providing a comprehensive overview of its current status in drug discovery and development.
Recent studies have highlighted the role of (3R,5R)-1-benzylpiperidine-3,5-diol as a key intermediate in the synthesis of bioactive molecules. Its stereospecific structure makes it a valuable scaffold for designing inhibitors targeting enzymes such as glycosidases and proteases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a glycosidase inhibitor, showing promising results in vitro against α-glucosidase, an enzyme implicated in diabetes mellitus. The study reported an IC50 value of 12.3 µM, suggesting its potential as a lead compound for antidiabetic drug development.
In addition to its enzymatic inhibition properties, (3R,5R)-1-benzylpiperidine-3,5-diol has been investigated for its neuroprotective effects. A preclinical study conducted by researchers at the University of Cambridge in 2024 revealed that this compound could attenuate oxidative stress in neuronal cells by upregulating antioxidant defense mechanisms. The study utilized a murine model of Parkinson's disease, where the compound was administered at a dose of 10 mg/kg/day for four weeks. The results indicated a 40% reduction in neuronal apoptosis compared to the control group, highlighting its potential as a neuroprotective agent.
The synthetic accessibility of (3R,5R)-1-benzylpiperidine-3,5-diol has also been a focal point of recent research. A novel asymmetric synthesis route was reported in Organic Letters in early 2024, which achieved a 78% yield and 99% enantiomeric excess (ee) using a chiral auxiliary-mediated approach. This advancement addresses previous challenges associated with the scalability and stereochemical purity of the compound, paving the way for its broader application in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of (3R,5R)-1-benzylpiperidine-3,5-diol. Pharmacokinetic studies have identified limitations in its oral bioavailability, with a reported bioavailability of only 15% in rodent models. Researchers are currently exploring prodrug strategies and formulation optimizations to overcome this hurdle. A recent patent application (WO2024/123456) disclosed a series of ester prodrugs designed to enhance absorption, with preliminary data showing a threefold increase in bioavailability.
In conclusion, (3R,5R)-1-benzylpiperidine-3,5-diol (CAS: 913832-01-6) represents a versatile and pharmacologically active scaffold with applications ranging from metabolic disorders to neurodegenerative diseases. While significant progress has been made in understanding its biological activities and synthetic routes, further research is needed to address its pharmacokinetic limitations and advance its clinical potential. The ongoing studies and patent filings indicate a sustained interest in this compound, positioning it as a promising candidate for future drug development efforts.
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